REACTION_CXSMILES
|
[NH2:1][C:2]1[C:17]([OH:18])=[CH:16][CH:15]=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][N:8]=1)=[O:5].[Cl:19]N1C(=O)CCC1=O>CN(C)C=O>[NH2:1][C:2]1[C:17]([OH:18])=[CH:16][C:15]([Cl:19])=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][N:8]=1)=[O:5]
|
Name
|
|
Quantity
|
3.06 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=CC=C1O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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AMBIENT
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 50° C. for 8 hours and at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the insoluble matter was filtered off
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo, to the resulting residue
|
Type
|
ADDITION
|
Details
|
was added a 1N aqueous solution of sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by means of a silica gel column chromatography
|
Type
|
ADDITION
|
Details
|
Ethanol was added to the crudely purified product
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=C(C=C1O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 767 mg | |
YIELD: CALCULATEDPERCENTYIELD | 22.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |